Trifluenfuronate CAS number and molecular weight
Trifluenfuronate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluenfuronate is a novel pesticide with demonstrated nematicidal, acaricidal, and insecticidal properties. Its primary mode of action is the inhibition of mitochondrial fatty acid β-oxidation, a critical metabolic pathway in target organisms. This technical guide provides a comprehensive overview of Trifluenfuronate, including its chemical properties, and available toxicological data. The information is intended to support further research and development efforts related to this compound.
Chemical and Physical Properties
Trifluenfuronate is a synthetic fluoroalkenyl nematicide. The technical substance is an isomeric mixture. Key identifying information and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2074661-82-6 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₅F₃O₅ | [1][3] |
| Molecular Weight | 344.28 g/mol | [3] |
| IUPAC Name | 3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | [3] |
| Synonyms | Sanfoshaxianzhi, Trifluorocide | [1] |
| Isomerism | The technical material is a mixture of 60–80% of the rac-(2R,3R)- and 40–20% of the rac-(2R,3S)-isomers. | |
| CAS Number (trans-isomers) | 2094595-23-8 | [1] |
Mechanism of Action: Inhibition of Mitochondrial β-Oxidation
The primary mode of action for Trifluenfuronate is the inhibition of mitochondrial fatty acid β-oxidation. This metabolic pathway is essential for energy production, particularly in nematodes and insects, through the breakdown of fatty acids. By disrupting this process, Trifluenfuronate effectively depletes the energy reserves of the target pests, leading to mortality.
Proposed Experimental Protocol: Mitochondrial β-Oxidation Inhibition Assay
While a specific protocol for Trifluenfuronate is not publicly available, a general methodology for assessing the inhibition of mitochondrial fatty acid oxidation can be adapted. This typically involves isolating mitochondria from a relevant target organism (e.g., a model nematode species like Caenorhabditis elegans or a target pest).
Objective: To determine the half-maximal inhibitory concentration (IC50) of Trifluenfuronate on mitochondrial fatty acid β-oxidation.
Materials:
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Target organisms (e.g., C. elegans)
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Mitochondria isolation buffer
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Substrates for mitochondrial respiration (e.g., palmitoyl-L-carnitine, ADP)
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Oxygen electrode or a Seahorse XF Analyzer
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Trifluenfuronate of known concentration
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Control inhibitors (e.g., etomoxir)
Methodology:
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Mitochondria Isolation: Isolate functional mitochondria from the target organism using differential centrifugation.
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Respiration Measurement: Resuspend the isolated mitochondria in a respiration buffer.
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Substrate Addition: Add a fatty acid substrate (e.g., palmitoyl-L-carnitine) and ADP to initiate state 3 respiration (active ATP synthesis).
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Inhibitor Titration: Add increasing concentrations of Trifluenfuronate to the mitochondrial suspension and measure the rate of oxygen consumption.
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Data Analysis: Plot the inhibition of oxygen consumption against the Trifluenfuronate concentration to determine the IC50 value.
Logical Workflow for β-Oxidation Inhibition Assay
Caption: Workflow for determining the IC50 of Trifluenfuronate on mitochondrial β-oxidation.
Efficacy Data
Trifluenfuronate has demonstrated efficacy against a range of agricultural pests.
Nematicidal Activity
Target Pests:
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Meloidogyne incognita (Root-knot nematode)
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Ditylenchus spp.
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Heterodera spp.
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Pratylenchus spp.
Proposed Experimental Protocol: Nematicidal Efficacy Assay (In Vitro)
Objective: To determine the lethal concentration (LC50) of Trifluenfuronate against a target nematode species.
Materials:
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Synchronized culture of the target nematode (e.g., J2 stage of M. incognita)
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Multi-well plates (e.g., 24-well)
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Trifluenfuronate stock solution
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Pluronic F-127 solution
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Microscope
Methodology:
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Prepare Test Solutions: Prepare a serial dilution of Trifluenfuronate in a solution containing Pluronic F-127 to ensure solubility.
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Nematode Suspension: Prepare a suspension of the target nematodes at a known density.
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Exposure: Add a fixed number of nematodes to each well of the multi-well plate containing the different concentrations of Trifluenfuronate.
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Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
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Mortality Assessment: Observe the nematodes under a microscope. Consider nematodes that are immobile and do not respond to a physical stimulus (e.g., gentle prodding with a fine needle) as dead.
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Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
Acaricidal Activity
Target Pests:
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Tetranychus cinnabarinus (Carmine spider mite)
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Two-spotted spider mites
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Tetranychus viennensis (Hawthorn spider mite)
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Citrus red mites
Proposed Experimental Protocol: Acaricidal Efficacy Assay (Leaf Disc Bioassay)
Objective: To determine the LC50 of Trifluenfuronate against a target mite species.
Materials:
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Host plant leaves (e.g., bean or citrus leaves)
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Culture of the target mite species
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Trifluenfuronate emulsifiable concentrate
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Spraying apparatus (e.g., Potter spray tower)
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Petri dishes with moistened filter paper
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Stereomicroscope
Methodology:
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Prepare Leaf Discs: Cut uniform discs from the host plant leaves.
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Mite Infestation: Place a known number of adult female mites on each leaf disc.
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Treatment Application: Prepare serial dilutions of Trifluenfuronate and apply them to the leaf discs using a calibrated sprayer to ensure uniform coverage.
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Incubation: Place the treated leaf discs in Petri dishes with a moistened filter paper to maintain humidity and incubate at a controlled temperature and photoperiod.
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Mortality Assessment: After a set period (e.g., 24 or 48 hours), count the number of dead mites under a stereomicroscope.
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Data Analysis: Calculate the percentage mortality, correct for control mortality using Abbott's formula if necessary, and determine the LC50 value.
Insecticidal Activity
Target Pests:
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Tobacco whitefly (Bemisia tabaci)
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Diamondback moth (Plutella xylostella)
Proposed Experimental Protocol: Insecticidal Efficacy Assay (Diet Incorporation Bioassay for Diamondback Moth Larvae)
Objective: To determine the LC50 of Trifluenfuronate against diamondback moth larvae.
Materials:
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Artificial diet for diamondback moth
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Trifluenfuronate technical grade
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Multi-well plates or small containers
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Synchronized early instar larvae of diamondback moth
Methodology:
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Prepare Treated Diet: Prepare a serial dilution of Trifluenfuronate and incorporate it into the molten artificial diet before it solidifies.
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Dispense Diet: Dispense the treated diet into the wells of the multi-well plates or small containers.
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Larval Infestation: Place one larva in each well.
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Incubation: Incubate the plates at a controlled temperature, humidity, and photoperiod.
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Mortality Assessment: After a specified period (e.g., 72 or 96 hours), record the number of dead larvae.
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Data Analysis: Calculate the percentage mortality and determine the LC50 value.
Toxicological Profile
Currently, there is a lack of publicly available, detailed quantitative toxicological data (e.g., LD50, LC50) for Trifluenfuronate in mammalian and ecotoxicological models. General safety precautions for handling pesticides should be followed.
Signaling Pathways
There is currently no specific information available in the public domain regarding the detailed signaling pathways affected by Trifluenfuronate beyond its primary impact on mitochondrial fatty acid metabolism. Research in this area would be valuable to further understand its mode of action and potential off-target effects.
Disclaimer: This document is intended for informational purposes for a technical audience and is based on currently available public information. It is not a substitute for a comprehensive safety data sheet or regulatory documentation. All experimental work should be conducted in accordance with established laboratory safety protocols and regulatory guidelines.
